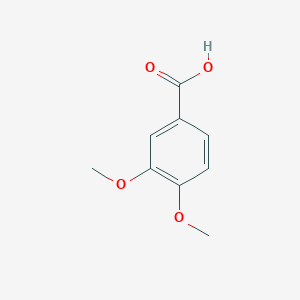

Veratric Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Veratric acid, or 3,4-dimethoxybenzoic acid, is a crystalline solid widely utilized as a key intermediate and building block in organic synthesis. Its value stems from the specific electronic and steric properties conferred by the two methoxy groups on the aromatic ring, which dictate its reactivity and physical characteristics. Unlike simpler benzoic acids or its hydroxylated analog vanillic acid, veratric acid offers a fully protected catechol motif, making it a preferred precursor in multi-step syntheses where avoiding side reactions at hydroxyl groups is critical for yield and purity. It is frequently employed in the synthesis of pharmaceuticals, dyes, and other performance chemicals where precise molecular architecture is required.

Substituting veratric acid with structurally similar compounds like vanillic acid (4-hydroxy-3-methoxybenzoic acid) or p-anisic acid (4-methoxybenzoic acid) often leads to process failures and lower product quality. The free hydroxyl group in vanillic acid introduces a reactive site for undesirable side reactions and creates significant differences in solubility due to hydrogen bonding capabilities, complicating solvent selection and purification protocols. The absence of the second methoxy group in p-anisic acid alters the electronic properties of the aromatic ring, affecting regioselectivity in electrophilic substitution reactions and modifying redox potentials critical for electrochemical applications. These differences make veratric acid non-interchangeable in syntheses where the 3,4-dimethoxy substitution pattern is a specific requirement for the final molecule's structure, bioactivity, or material properties.

References

- [1] Vilas-Boas, S. M., et al. "Solvent and temperature effects on the solubility of syringic, vanillic or veratric acids: Experimental, modeling and solid phase studies." Journal of Molecular Liquids 289 (2019): 111133.

- [2] Czarnecka, M., et al. "Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids." Molecules 23.8 (2018): 2022.

Superior Solubility in Key Organic Solvents for Improved Processability

Veratric acid demonstrates markedly different solubility profiles compared to its common analog, vanillic acid, which is critical for process design, reaction efficiency, and purification. For instance, in ethyl acetate at 298.2 K, veratric acid is approximately 2.6 times more soluble than vanillic acid. Conversely, in protic solvents like ethanol, veratric acid's solubility is significantly lower than vanillic acid's, which can be leveraged for selective crystallization. This distinct solubility behavior, arising from the absence of a hydrogen-bonding hydroxyl group, allows for more flexible solvent selection and simplified work-up procedures.

| Evidence Dimension | Mole fraction solubility (x) in Ethyl Acetate at 298.2 K |

| Target Compound Data | Veratric Acid: 0.052 |

| Comparator Or Baseline | Vanillic Acid: 0.020 |

| Quantified Difference | Veratric acid is ~160% more soluble |

| Conditions | Atmospheric pressure, 298.2 K (25 °C), measured by gravimetric method. |

This enables higher reaction concentrations, potentially improving throughput and simplifying solvent choice for extraction and purification steps compared to vanillic acid.

Essential Precursor for High-Yield Pharmaceutical Synthesis

Veratric acid is a non-interchangeable starting material for numerous active pharmaceutical ingredients (APIs), such as Mebeverine and Verapamil. Its 3,4-dimethoxy structure is carried directly into the final product, making substitution by analogs like vanillic acid impossible without introducing costly and yield-reducing protection and methylation steps. For example, in an optimized synthesis of a Mebeverine intermediate, veratric acid is directly esterified with 4-bromobutanol. Using vanillic acid would require an additional O-methylation step, complicating the process and increasing raw material costs.

| Evidence Dimension | Role in Synthesis Route |

| Target Compound Data | Direct, single-step incorporation into pharmaceutical backbones. |

| Comparator Or Baseline | Vanillic acid would require a multi-step sequence (protection/methylation/deprotection) to achieve the same intermediate. |

| Quantified Difference | Eliminates at least one major synthesis step (O-methylation), improving process mass intensity and reducing costs. |

| Conditions | Standard industrial synthesis routes for veratrate-derived pharmaceuticals. |

Procuring veratric acid directly streamlines the synthesis of specific APIs, maximizing overall yield and minimizing production time and cost compared to using a hydroxylated analog.

Favorable Redox Potential for Use as an Electrochemical Mediator

The electronic properties of veratric acid make it a candidate for applications as a redox mediator, where a specific and stable oxidation potential is required. Compared to phenol-containing analogs like vanillic acid or gallic acid, veratric acid's oxidation potential is generally higher and less pH-dependent due to the absence of a readily ionizable hydroxyl group. For example, the first oxidation peak potential (Epa) for gallic acid at pH 7 is approximately +0.33 V, a value highly sensitive to pH. While direct comparative data for veratric acid under identical conditions is sparse, related dimethoxybenzene compounds show oxidation potentials typically above +1.0 V, indicating greater resistance to oxidation. This stability is crucial for mediators in systems like redox flow batteries or specific electrosynthetic processes where the mediator must operate within a defined potential window without degradation.

| Evidence Dimension | Anodic Peak Potential (Epa) vs Ag/AgCl |

| Target Compound Data | Estimated > +1.0 V (based on related dimethoxy aromatics), stable across a wider pH range. |

| Comparator Or Baseline | Gallic Acid: ~ +0.33 V (at pH 7.0); Eugenol: ~ +0.66 V (at pH 7.0). |

| Quantified Difference | Significantly higher oxidation potential compared to phenolic analogs, suggesting greater stability in oxidative environments. |

| Conditions | Cyclic Voltammetry (CV) in aqueous buffer (pH 7.0). |

For applications requiring a stable redox mediator in a specific voltage window, veratric acid provides superior oxidative stability over phenolic analogs that are more easily oxidized.

Direct Precursor in Pharmaceutical Manufacturing

For the synthesis of APIs where the 3,4-dimethoxybenzoyl moiety is integral to the final structure, such as in the vasodilator Papaverine or the calcium channel blocker Verapamil. The use of veratric acid is non-negotiable as it avoids yield loss and process complications associated with methylation of hydroxylated precursors like vanillic acid.

Building Block for Functional Materials and Metal-Organic Frameworks (MOFs)

In the synthesis of specialty polymers or MOFs where precise control over linker electronics and solubility is required. The defined solubility of veratric acid in organic solvents allows for predictable processing and crystallization, while its specific electronic signature, distinct from hydroxylated analogs, can be used to tune the properties of the final material.

Process Development Requiring Non-Aqueous Solubility

In reaction schemes where high solubility in solvents like ethyl acetate or 2-butanone is necessary to achieve effective concentrations and reaction rates. Veratric acid's superior solubility in these common industrial solvents compared to vanillic acid makes it the more process-efficient choice, potentially reducing solvent volume and simplifying product isolation.

References

- [1] Veratric Acid (CAS 93-07-2): A Key Intermediate for Pharmaceutical and Chemical Innovations. NINGBO INNO PHARMCHEM CO.,LTD.

- [2] Veratric Acid - Vihita Drugs & Intermediates.

- [3] Chen, B., et al. "Metal-Organic Frameworks Based on Trigonal Prismatic Building Blocks and the New “acs” Topology." Journal of the American Chemical Society 127.16 (2005): 5940-5941.

- [4] Vilas-Boas, S. M., et al. "Solvent and temperature effects on the solubility of syringic, vanillic or veratric acids: Experimental, modeling and solid phase studies." Journal of Molecular Liquids 289 (2019): 111133.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 70 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 66 of 70 companies with hazard statement code(s):;

H302 (15.15%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (84.85%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Polycaprolactone/polyvinylpyrrolidone coaxial electrospun fibers containing veratric acid-loaded chitosan nanoparticles for bone regeneration

R Sruthi, K Balagangadharan, N SelvamuruganPMID: 32416516 DOI: 10.1016/j.colsurfb.2020.111110

Abstract

Veratric acid (3,4-dimethoxy benzoic acid) (VA) is a hydrophobic phenolic phytocompound possessing therapeutic potential, but it has not been reported as actuating bone regeneration to date. Furthermore, delivery of hydrophobic compounds is often impeded in the body, thus depreciating their bioavailability. In this study, VA was found to have osteogenic potential and its sustained delivery was facilitated through a nanoparticle-embedded coaxial electrospinning technique. Polycaprolactone/polyvinylpyrrolidone (PCL/PVP) coaxial fibers were electrospun, encasing VA-loaded chitosan nanoparticles (CHS-NP). The fibers showed commendable physiochemical and material properties and were biocompatible with mouse mesenchymal stem cells (mMSCs). When mMSCs were grown on coaxial fibers, VA promoted these cells towards osteoblast differentiation as was reflected by calcium deposits. The mRNA expression of Runx2, an important bone transcriptional regulator, and other differentiation markers such as alkaline phosphatase, collagen type I, and osteocalcin were found to be upregulated in mMSCs grown on the PCL/PVP/CHS-NP-VA fibers. Overall, the study portrays the delivery of the phytocompound, VA, in a sustained manner to promote bone regeneration.Veratric acid derivatives containing benzylidene-hydrazine moieties as promising tyrosinase inhibitors and free radical scavengers

Zahra Dehghani, Mahsima Khoshneviszadeh, Mehdi Khoshneviszadeh, Sara RanjbarPMID: 31000406 DOI: 10.1016/j.bmc.2019.04.016

Abstract

Tyrosinase enzyme plays a crucial role in melanin biosynthesis and enzymatic browning process of vegetables and fruits. A series of veratric acid derivatives containing benzylidene-hydrazine moieties with different substitutions were synthesized and their inhibitory effect on mushroom tyrosinase and free radical scavenging activity were evaluated. The results indicated that N'-(4-chlorobenzylidene)-3,4-dimethoxybenzohydrazide (D5) and N'-(2,3-dihydroxybenzylidene)-3,4-dimethoxybenzohydrazide (D12) showed the highest tyrosinase inhibitory activity with ICvalues of 19.72 ± 1.84 and 20.63 ± 0.79 μM, respectively, that were comparable with the IC

value of kojic acid (19.08 ± 1.21 μM). D12 was also a potent radical scavenger with EC

value of 0.0097 ± 0.0011 mM. The free radical scavenging activity of D12 was comparable with the standard quercetin. The inhibition kinetic analyzed by Lineweaver-Burk plots revealed that compound D5 was a competitive tyrosinase inhibitor. Molecular docking study was carried out for the derivatives demonstrating tyrosinase inhibitory activity. D5 and D12 possessed the most negative estimated free energies of binding in mushroom tyrosinase active site. Therefore, D5 and D12 could be introduced as potent tyrosinase inhibitors that might be promising leads in medicine, cosmetics and food industry.

Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study

Hyun Wook Huh, Hee-Yong Song, Young-Guk Na, Minki Kim, Mingu Han, Thi Mai Anh Pham, Hyeonmin Lee, Jungkyu Suh, Seok-Jong Lee, Hong-Ki Lee, Cheong-Weon ChoPMID: 32560470 DOI: 10.3390/molecules25122800

Abstract

A simple, sensitive, and rapid UHPLC-MS/MS method was developed for the simultaneous determination of veratraldehyde and its metabolite veratric acid in rat plasma. Cinnamaldehyde was used as an internal standard (IS) and the one-step protein precipitation method with 0.2% formic acid in acetonitrile (mobile phase B) was used for the sample extraction. Reversed C18 column (YMC-Triart C18 column, 50 mm × 2.0 mm, 1.9 µm) was used for chromatographic separation and was maintained at 30 °C. The total run time was 4.5 min and the electrospray ionization in positive mode was used with the transition167.07 → 139.00 for veratraldehyde,

183.07 → 139.00 for veratric acid, and

133.00 → 55.00 for IS. The developed method exhibited good linearity (

≥ 0.9977), and the lower limits of quantification ranged from 3 to 10 ng/mL for the two analytes. Intra-day precision and accuracy parameters met the criteria (within ±15%) during the validation. The bioanalytical method was applied for the determination of veratraldehyde and veratric acid in rat plasma after oral and percutaneous administration of 300 and 600 mg/kg veratraldehyde. Using the analytical methods established in this study, we can confirm the absorption and metabolism of veratraldehyde in rats for various routes.

Anti-inflammatory effect of the compounds from the flowers of Trollius chinensis

Li-Jia Liu, Xiu-Hua Hu, Li-Na Guo, Ru-Feng Wang, Qi-Tao ZhaoPMID: 30150194 DOI:

Abstract

In order to investigate the anti-inflammatory activity of flavonoids, phenolic acids, and alkaloids from the flowers of Trollius chinensis, some representative compounds, namely, orientin, 2"-O-β-L-galactopyranosylorientin, vitexin, quercetin, isoquercetin, luteolin, veratric acid, proglobeflowery acid, trollioside, and trolline were selected to study their inhibitory effects against LPS-induced NO, IL-6, and TNF-β release in RAW264.7 cells. At the higher concentration, both phenolic acids and flavonoids inhibited the production of NO, whereas only phenolic acids showed this effect at the lower concentration. Although trolline had stronger cytotoxicity, it exhibited a potential effect of decreasing NO production induced by LPS in the non-toxic concentration range. In addition, all tested compounds decreased the production of IL-6 and TNF-a by almost 50% at both the higher and lower concentrations. It is concluded that the anti-inflammatory activity of the phenolic acids is stronger than that of the flavonoids.Development and Validation of an Analytical Method Readily Applicable for Quality Control of

Yan Jin, Kyung Min Jeong, Jeongmi Lee, Jing Zhao, Su-Young Choi, Kwang-Soo BaekPMID: 28927490 DOI: 10.5740/jaoacint.17-0228

Abstract

The dried inner bark of Tabebuia impetiginosa, known as taheebo or red lapacho, has numerous beneficial effects on human health. This study presents the first simple and reliable quantitative method that could serve for the QC of taheebo. The method uses LC-UV spectroscopy to determine the veratric acid (VA; 3,4-dimethoxybenzoic acid) content of taheebo extracts (TEs). Sample preparation entailed the dissolution of TE in methanol (MeOH), facilitated by ultrasonic radiation for 10 min. The optimized conditions included chromatographic separation on an Agilent Eclipse Plus C18 column (4.6 × 150 mm, 5 µm) at 30°C. The mobile phase consisted of 1% acetic acid in water and MeOH, which was eluted under gradient mode at a flow rate of 1.0 mL/min. The detection wavelength was 254 nm. Using these conditions, VA was selectively resolved, and the entire chromatographic analysis time was 27 min. The method was linear in the range of 50-500 μg/mL (r2 = 0.9995), precise (≤3.97% RSD), and accurate (97.10-102.72%). The validated method was applied to three batches of TE samples, yielding an estimated VA content range of 14.92-15.58 mg/g. Thus, the proposed method could serve as an easy and practical method for the QC of TEs or related products containing TEs.Oral administration of veratric acid, a constituent of vegetables and fruits, prevents cardiovascular remodelling in hypertensive rats: a functional evaluation

Murugesan Saravanakumar, Boobalan Raja, Jeganathan Manivannan, Thangarasu Silambarasan, Pichavaram Prahalathan, Subramanian Kumar, Santosh Kumar MishraPMID: 26346559 DOI: 10.1017/S0007114515003086

Abstract

In our previous studies, veratric acid (VA) shows beneficial effect on hypertension and its associated dyslipidaemia. In continuation, this study was designed to investigate the effect of VA, one of the major benzoic acid derivatives from vegetables and fruits, on cardiovascular remodelling in hypertensive rats, primarily assessed by functional studies using Langendorff isolated heart system and organ bath system. Hypertension was induced in male albino Wistar rats by oral administration of N ω -nitro-l-arginine methyl ester hydrochloride (l-NAME) (40 mg/kg body weight (b.w.)) in drinking water for 4 weeks. VA was orally administered at a dose of 40 mg/kg b.w. l-NAME-treated rats showed impaired cardiac ventricular and vascular function, evaluated by Langendorff isolated heart system and organ bath studies, respectively; a significant increase in the lipid peroxidation products such as thiobarbituric acid-reactive substances and lipid hydroperoxides in aorta; and a significant decrease in the activities of superoxide dismutase, catalase, glutathione peroxidase and levels of GSH, vitamin C and vitamin E in aorta. Fibrotic remodelling of the aorta and heart were assessed by Masson's Trichrome staining and Van Gieson's staining, respectively. In addition, l-NAME rats showed increased heart fibronectin expression assessed by immunohistochemical analysis. VA supplementation throughout the experimental period significantly normalised cardiovascular function, oxidative stress, antioxidant status and fibrotic remodelling of tissues. These results of the present study conclude that VA acts as a protective agent against hypertension-associated cardiovascular remodelling.A study of facial wrinkles improvement effect of veratric acid from cauliflower mushroom through photo-protective mechanisms against UVB irradiation

Kyung-Eun Lee, Ji-Eun Park, Eunsun Jung, Jahyun Ryu, Youn Joon Kim, Jong-Kyung Youm, Seunghyun KangPMID: 26914455 DOI: 10.1007/s00403-016-1633-z

Abstract

Solar ultraviolet (UV) irradiation is a primary cause of premature skin aging that is closely associated with the degradation of collagens caused by up-regulation of matrix metalloproteinases (MMPs) or a decrease in collagen synthesis. The phenolic veratric acid (VA, 3,4-dimethoxybenzoic acid) is one of the major benzoic acid derivatives from fruits, vegetables and medicinal mushrooms. VA has been reported to have anti-inflammatory, anti-oxidant and photo-protective effects. In this study, anti-photoaging effects were investigated through the photo-protective mechanisms of VA against UV irradiation in human dermal fibroblasts and the reconstructed human epidermal model. We used reverse transcription-polymerase chain reaction, Western blot analysis, hematoxylin and eosin staining (H&E) and immunohistochemistry assays. Finally, we further investigated the clinical effects of VA on facial wrinkle improvements in humans. Our results demonstrate that VA attenuated the expression of MMPs, increased cell proliferation, type Ι procollagen, tissue inhibitors of metalloproteinases, and filaggrin against UV radiation; however, has no effect on improvement expressions of elastic fiber. In addition, treatment with cream containing VA improved facial wrinkles in a clinical trial. These findings indicate that VA improves wrinkle formation by modulating MMPs, collagens and epidermal layer integrity, suggesting its potential use in UV-induced premature skin aging.Conjugation with Phospholipids as a Modification Increasing Anticancer Activity of Phenolic Acids in Metastatic Melanoma-In Vitro and In Silico Studies

Anna Palko-Łabuz, Anna Gliszczyńska, Magdalena Skonieczna, Andrzej Poła, Olga Wesołowska, Kamila Środa-PomianekPMID: 34445104 DOI: 10.3390/ijms22168397

Abstract

Phenolic acids possess many beneficial biological activities, including antioxidant and anti-inflammatory properties. Unfortunately, their low bioavailability restricts their potential medical uses, as it limits the concentration of phenolic acids achievable in the organism. The conjugation with phospholipids constitutes one of the most effective strategies to enhance compounds bioavailability in biological systems. In the present study, the conjugates of anisic (ANISA) and veratric acid (VA) with phosphatidylcholine (PC) were investigated. Since both ANISA and VA are inhibitors of tyrosinase, a melanocyte enzyme, the expression of which increases during tumorigenesis, anticancer potential of the conjugates was tested in several metastatic melanoma cell lines. The conjugates proved to be antiproliferative, apoptosis-inducing and cell-cycle-affecting agents, selective for cancerous cells and not affecting normal fibroblasts. The conjugates substituted by ANISA and VA, respectively, at both the-1 and

-2 positions of PC, appeared the most promising, since they were effective against the vast majority of metastatic melanoma cell lines. Additionally, the conjugation of phenolic acids to PC increased their antioxidant activity. Molecular modeling was employed for the first time to estimate the features of the investigated conjugates relevant to their anticancer properties and membrane permeation. Again, the conjugates substituted by phenolic acid at both the

-1 and

-2 positions of PC seemed to be presumably most bioavailable.

Carbon Source-Dependent Inducible Metabolism of Veratryl Alcohol and Ferulic Acid in Pseudomonas putida CSV86

Karishma Mohan, Prashant S PhalePMID: 28188206 DOI: 10.1128/AEM.03326-16

Abstract

CSV86 degrades lignin-derived metabolic intermediates,, veratryl alcohol, ferulic acid, vanillin, and vanillic acid, as the sole sources of carbon and energy. Strain CSV86 also degraded lignin sulfonate. Cell respiration, enzyme activity, biotransformation, and high-pressure liquid chromatography (HPLC) analyses suggest that veratryl alcohol and ferulic acid are metabolized to vanillic acid by two distinct carbon source-dependent inducible pathways. Vanillic acid was further metabolized to protocatechuic acid and entered the central carbon pathway via the β-ketoadipate route after

ring cleavage. Genes encoding putative enzymes involved in the degradation were found to be present at

,

, and

loci. The transcriptional analysis suggests a carbon source-dependent cotranscription of these loci, substantiating the metabolic studies. Biochemical and quantitative real-time (qRT)-PCR studies revealed the presence of two distinct

-demethylases,

, VerAB and VanAB, involved in the oxidative demethylation of veratric acid and vanillic acid, respectively. This report describes the various steps involved in metabolizing lignin-derived aromatic compounds at the biochemical level and identifies the genes involved in degrading veratric acid and the arrangement of phenylpropanoid metabolic genes as three distinct inducible transcription units/operons. This study provides insight into the bacterial degradation of lignin-derived aromatics and the potential of

CSV86 as a suitable candidate for producing valuable products.

CSV86 metabolizes lignin and its metabolic intermediates as a carbon source. Strain CSV86 displays a unique property of preferential utilization of aromatics, including for phenylpropanoids over glucose. This report unravels veratryl alcohol metabolism and genes encoding veratric acid

-demethylase, hitherto unknown in pseudomonads, thereby providing new insight into the metabolic pathway and gene pool for lignin degradation in bacteria. The biochemical and genetic characterization of phenylpropanoid metabolism makes it a prospective system for its application in producing valuable products, such as vanillin and vanillic acid, from lignocellulose. This study supports the immense potential of

CSV86 as a suitable candidate for bioremediation and biorefinery.

Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids

Marta Czarnecka, Marta Świtalska, Joanna Wietrzyk, Gabriela Maciejewska, Anna GliszczyńskaPMID: 30104549 DOI: 10.3390/molecules23082022

Abstract

Phenolic acids and its methoxy derivatives are known to induce caspase-mediated apoptosis activity and exhibit cytotoxic effect towards various cancer cell lines. However, their low stability and poor bioavailability in the human organism extensively restrict the utility of this group of compounds as anticancer and health-promoting agents. In this report, a series of eight novel phosphatidylcholines (,

,

,

) containing anisic or veratric acids (

) at

-1 and/or

-2 positions were synthesized. The phenoylated phospholipids were obtained in good yields 28⁻66%. The structures of novel compounds were determined by their spectroscopic data. All synthesized compounds were evaluated for their antiproliferative activity towards six cancer cell lines and normal cell line Balb/3T3. Lipophilization of phenolcarboxylic acids significantly increased their anticancer properties. The asymmetrically substituted phenoylated phosphatidylcholines exhibited higher antiproliferative effect than free acids. Lysophosphatidylcholine (

) effectively inhibited the proliferation of human leukaemia (MV4-11), breast (MCF-7), and colon (LoVo) cancer cell lines at concentrations of 9.5⁻20.7 µm and was from 19 to 38-fold more active than corresponding free veratric acid. The conjugation of anisic/veratric acids with the phosphatidylcholine have proved the anticancer potential of these phenolcarboxylic acids and showed that this type of lipophilization is an effective method for the production of active biomolecules.